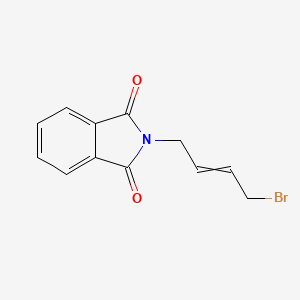
N-(4-bromo-2-butenyl)phthalimide
Cat. No. B3190471
Key on ui cas rn:
42561-71-7
M. Wt: 280.12 g/mol
InChI Key: SEQICEWHVVSOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05679700
Procedure details


Potassium phthalimide (4.60 g, 24.8 mmol) was added in four portions at 15-min intervals to a solution of 1,4-dibromo-2-butene (10.60 g, 49.5 mmol) in dimethylformamide (20 mL) and the resulting mixture was stirred overnight at room temperature. The mixture was concentrated under reduced pressure and the residue was partitioned between dichloromethane (25 mL) and 2N aqueous hydrochloric acid (25 mL). The aqueous layer was-extracted with dichloromethane (2×25 mL) and the organic layers were washed in succession with saturated aqueous sodium chloride (20 mL), dried (sodium sulfate), filtered, and evaporated. The crude product was purified by flash column chromatography silica gel (150 g) eluting with 50% dichlormethane/hexane increasing to 100% dichlormethane to yield 5.12 g (74% yield) of white crystalline product.



Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[Br:13][CH2:14][CH:15]=[CH:16][CH2:17]Br>CN(C)C=O>[Br:13][CH2:14][CH:15]=[CH:16][CH2:17][N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6] |f:0.1,^1:11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC=CCBr
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between dichloromethane (25 mL) and 2N aqueous hydrochloric acid (25 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was-extracted with dichloromethane (2×25 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layers were washed in succession with saturated aqueous sodium chloride (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (sodium sulfate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash column chromatography silica gel (150 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 50% dichlormethane/hexane increasing to 100% dichlormethane
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC=CCN1C(C=2C(C1=O)=CC=CC2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.12 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
